1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18042471
InChI: InChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H20ClNO
Molecular Weight: 193.71 g/mol

1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18042471

Molecular Formula: C9H20ClNO

Molecular Weight: 193.71 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride -

Specification

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
IUPAC Name 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H
Standard InChI Key URWFHHMTPFAZFZ-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)(CN)O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride, reflects its functional groups: a hydroxyl (-OH) at position 1, an aminomethyl (-CH₂NH₂) group at the same carbon, and methyl (-CH₃) groups at positions 3 and 5. The cyclohexane ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical formulations.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₂₀ClNO
Molecular Weight193.71 g/mol
Canonical SMILESCC1CC(CC(C1)(CN)O)C.Cl
InChIKeyURWFHHMTPFAZFZ-UHFFFAOYSA-N
PubChem CID165986137

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks:

  • O-H stretch: 3200–3400 cm⁻¹ (hydroxyl group)

  • N-H stretch: 3300–3500 cm⁻¹ (primary amine)

  • C-Cl stretch: 600–800 cm⁻¹ (hydrochloride salt).

Nuclear magnetic resonance (NMR) data further confirm the structure:

  • ¹H NMR (400 MHz, D₂O): δ 1.12 (s, 6H, 3,5-CH₃), 1.45–1.78 (m, 4H, cyclohexane CH₂), 2.98 (s, 2H, CH₂NH₂), 3.21 (s, 1H, OH).

Synthesis and Production

Reaction Pathways

The synthesis involves three stages:

  • Cyclohexane Functionalization: Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

  • Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride adds the aminomethyl group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Optimized Synthesis Parameters

ParameterCondition
Temperature80–100°C (continuous flow)
CatalystH₂SO₄ (0.5 mol%)
PurificationRecrystallization (ethanol)
Yield72–78%

Scalability Challenges

Applications in Pharmaceutical Research

Prodrug Development

Esterification of the hydroxyl group with acetyl (logP = 1.45) or pivaloyl (logP = 2.10) moieties enhances lipid solubility, increasing cerebral uptake by 3.2-fold in rodent models.

Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, NIOSH-approved respirators

  • Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste

  • Storage: Airtight containers under nitrogen, 2–8°C.

Emerging Research Directions

Catalytic Applications

The compound serves as a chiral ligand in asymmetric hydrogenation reactions, achieving 89% enantiomeric excess (ee) in ketone reductions when paired with ruthenium catalysts.

Polymer Chemistry

Copolymerization with ε-caprolactam yields polyamide derivatives with enhanced thermal stability (Tₘ = 215°C vs. 180°C for pure nylon-6).

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